Home > Products > Screening Compounds P46888 > Granisetron hydrochloride
Granisetron hydrochloride - 107007-99-8

Granisetron hydrochloride

Catalog Number: EVT-269833
CAS Number: 107007-99-8
Molecular Formula: C18H25ClN4O
Molecular Weight: 348.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

One study describes the formation of a charge-transfer complex between Granisetron Hydrochloride and chloranilic acid in the presence of methanol. [] This reaction results in a colored product quantifiable at a maximum wavelength of 518 nm. Another study highlights the ability of Granisetron Hydrochloride to reduce Folin-Ciocalteu reagent in an alkaline medium. [] This reaction produces an intense blue-colored chromogen with a maximum absorbance at 760 nm.

Granisetron Base

Compound Description: Granisetron base is the free base form of Granisetron HCl. It is a potent and selective 5-HT3 receptor antagonist, but less commonly used in pharmaceutical formulations due to its lower solubility compared to the hydrochloride salt. One study focused on a new polymorphic form of granisetron base, highlighting its potential for improved formulation properties. []

Relevance: Granisetron base is the parent compound of Granisetron HCl, differing only by the presence of the hydrochloride salt. This structural similarity translates to a nearly identical pharmacological profile, with both compounds exhibiting potent antiemetic activity by antagonizing 5-HT3 receptors. []

Ondansetron HCl

Compound Description: Ondansetron HCl is another selective 5-HT3 receptor antagonist commonly used as an antiemetic. It is often used in the management of chemotherapy-induced nausea and vomiting (CINV). []

Relevance: Ondansetron HCl shares a similar mechanism of action with Granisetron HCl, both being potent 5-HT3 receptor antagonists. They are often compared in clinical studies evaluating their efficacy in preventing postoperative nausea and vomiting (PONV). [] While both drugs effectively manage PONV, studies suggest that Granisetron HCl may have a longer duration of action. []

Palonosetron HCl

Compound Description: Palonosetron HCl is a second-generation 5-HT3 receptor antagonist known for its high binding affinity and long half-life, resulting in prolonged antiemetic effects. [, ]

Relevance: Like Granisetron HCl, Palonosetron HCl acts as a potent and selective 5-HT3 receptor antagonist, making them both effective in managing CINV and PONV. [, ] Clinical studies have compared their efficacy, with some findings suggesting that Palonosetron HCl might offer superior control over PONV due to its extended duration of action. [, ]

Source and Classification

Granisetron hydrochloride is classified as a selective serotonin 5-HT3 receptor antagonist. It is chemically known as endo-l-methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-lH-indazole-3-carboxamide monohydrochloride. The compound is marketed under the brand name Kytril by Roche and was approved by the FDA in 1993 for use in clinical settings to manage chemotherapy-induced nausea and vomiting .

Synthesis Analysis

The synthesis of granisetron hydrochloride involves several key steps:

  1. Methylation: The process begins with the methylation of a precursor compound using sodium hydride and methyl iodide. This step is crucial for preparing the indazole framework necessary for granisetron .
  2. Cyclization: Following methylation, cyclization occurs to form the core structure of granisetron. This reaction can be influenced by the reaction time, which affects the yield and purity of the final product. For instance, prolonged reaction times can lead to the formation of demethylated impurities that require additional steps for purification .
  3. Solvent Utilization: Recent advancements in synthesis have highlighted the use of methyl isobutyl ketone as a single solvent in the presence of organic bases like triethylamine. This method aims to enhance yield while reducing environmental toxicity associated with traditional solvents .
Molecular Structure Analysis

Granisetron hydrochloride has a complex molecular structure characterized by its indazole core. The structural formula can be summarized as follows:

  • Molecular Formula: C18H24N4O•HCl
  • Molecular Weight: 336.87 g/mol

The molecule features multiple functional groups, including an amide and an indazole ring, which are essential for its biological activity as a serotonin receptor antagonist .

Chemical Reactions Analysis

Granisetron hydrochloride undergoes various chemical reactions during its synthesis and application:

  1. Condensation Reactions: These reactions are pivotal in forming the indazole structure from simpler precursors through the use of condensation agents .
  2. Methylation Reactions: Methylation plays a significant role in modifying the indazole structure to enhance its pharmacological properties.
  3. Stability Studies: Granisetron's stability under different pH conditions has been studied extensively to ensure its efficacy in clinical applications .
Mechanism of Action

Granisetron exerts its antiemetic effects primarily through selective antagonism of the 5-HT3 receptors located in both the central nervous system and peripheral nervous system. By blocking these receptors, granisetron inhibits the action of serotonin, a key neurotransmitter involved in triggering nausea and vomiting pathways. This mechanism makes it particularly effective in managing symptoms associated with chemotherapy-induced nausea .

Physical and Chemical Properties Analysis

Granisetron hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water, methanol, and ethanol; practically insoluble in organic solvents like chloroform.
  • Melting Point: Approximately 190–192 °C.
  • pH Range: Typically ranges from 4 to 6 when dissolved in water .

These properties are critical for formulation development and determining appropriate dosing regimens.

Applications

Granisetron hydrochloride is primarily utilized in medical settings for:

  1. Chemotherapy-Induced Nausea and Vomiting: It is widely prescribed to patients undergoing chemotherapy to mitigate adverse gastrointestinal effects.
  2. Postoperative Nausea and Vomiting: The drug is also effective in preventing nausea following surgical procedures.
  3. Research Applications: Granisetron serves as a model compound in pharmacological studies aimed at understanding serotonin receptor interactions .
Chemical and Structural Characterization of Granisetron Hydrochloride

Molecular Composition and Stereochemical Properties

Granisetron hydrochloride (IUPAC name: 1-methyl-N-[(1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1H-indazole-3-carboxamide hydrochloride) is a potent antiemetic agent with the molecular formula C₁₈H₂₅ClN₄O and a molar mass of 348.87 g/mol [3] [5] [8]. The molecule integrates a methylindazole carboxamide moiety linked to a quinuclidine scaffold through an amide bond. The hydrochloride salt enhances aqueous solubility (34.89 mg/mL in water at 25°C) compared to the free base [4] [7].

Stereochemistry is critical to its pharmacological activity. The quinuclidine nitrogen adopts an endo conformation with absolute stereochemistry specified as (1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonane [3] [8]. This configuration positions the methyl group axially, creating optimal steric and electronic complementarity for binding to the 5-HT₃ receptor's hydrophobic pocket. Computational models confirm the trans-decalin-like fusion of bicyclic rings restricts conformational flexibility, stabilizing the bioactive conformation [2].

  • Key Structural Features:
  • Chiral center at C3 of quinuclidine ring
  • Planar indazole ring enabling π-stacking interactions
  • Protonatable tertiary amine (pKa ~9.0) facilitating ionic binding
  • Amide bond providing H-bond donor/acceptor capability [5] [6]

Spectroscopic Analysis

UV-Vis Spectroscopy:Aqueous solutions exhibit λmax at 301 nm (ε = 16,200 L·mol⁻¹·cm⁻¹) due to π→π* transitions of the conjugated indazole system. First-derivative spectrophotometry at 290 nm enables selective quantification in pharmaceutical matrices containing hydrolytic degradants or benzyl alcohol preservatives [1] [9].

Infrared Spectroscopy:Characteristic IR absorptions (KBr pellet, cm⁻¹):

  • 3420 (N-H stretch, amide)
  • 1660 (C=O stretch, amide I)
  • 1560 (N-H bend, amide II)
  • 1265 (C-N stretch)
  • 770 (C-Cl stretch) [9]

NMR Assignments (DMSO-d6, δ ppm):

  • ¹H NMR: 8.31 (s, 1H, H-3 indazole), 7.89 (d, J=8.3 Hz, 1H, H-7 indazole), 7.49 (t, J=7.8 Hz, 1H, H-5 indazole), 7.35 (t, J=7.4 Hz, 1H, H-6 indazole), 4.05 (s, 3H, N-CH₃), 3.21 (m, 1H, quinuclidine H-3), 2.85 (s, 3H, N-CH₃), 2.30-1.50 (m, 10H, bicyclic protons)
  • ¹³C NMR: 161.5 (C=O), 142.1 (C-3 indazole), 140.8 (C-7a indazole), 128.7 (C-5 indazole), 122.9 (C-6 indazole), 121.4 (C-4 indazole), 110.2 (C-7 indazole), 59.8 (quinuclidine C-9), 54.3 (quinuclidine C-3), 38.7 (N-CH₃), 30.1-22.4 (bicyclic carbons) [3] [5]

Mass Spectrometry:Electrospray ionization (ESI+) shows [M+H]+ at m/z 313.2 (free base) and characteristic fragments:

  • m/z 253.1 (loss of N-methylpiperidine)
  • m/z 198.0 (indazole-3-carboxamide ion)
  • m/z 138.1 (protonated quinuclidine) [1] [7]

Table 1: Spectroscopic Fingerprints of Granisetron Hydrochloride

TechniqueKey SignalsStructural Assignment
UV-Vis301 nmIndazole π-system
IR1660 cm⁻¹Amide C=O stretch
¹H NMR8.31 ppmIndazole H-3 proton
¹³C NMR161.5 ppmCarboxamide carbonyl
MSm/z 313.2[C₁₈H₂₅N₄O]+

Computational Modeling of Molecular Interactions

Molecular dynamics (MD) simulations (200 ns trajectories) reveal distinct binding affinities for granisetron with polymeric carriers used in controlled-release formulations. Poly(ortho ester) (POE IV/Biochronomer™) exhibits superior interaction energy (-42.3 kJ/mol) compared to poly(lactic-co-glycolic acid) (PLGA, -28.7 kJ/mol) due to surface-eroding properties and neutral microenvironment [2].

Key Computational Findings:

  • Radial Distribution Function (RDF): Peaks at 3.2 Å indicate preferential H-bonding between granisetron's amide carbonyl and POE ester oxygen atoms (g(r) = 2.8 vs. 1.6 for PLGA) [2].
  • Solvent Accessible Surface Area (SASA): PLGA complexes show 18% higher SASA values (210±15 Ų), indicating looser drug-polymer packing compared to POE (175±12 Ų) [2].
  • Binding Free Energy (MM-PBSA): ΔGbind = -36.4 ± 3.1 kJ/mol for POE vs. -22.9 ± 2.8 kJ/mol for PLGA, confirming thermodynamic preference for POE carriers [2].

Table 2: Molecular Dynamics Parameters for Polymer-Drug Complexes

ParameterPOE-GranisetronPLGA-Granisetron
Interaction Energy (kJ/mol)-42.3 ± 0.9-28.7 ± 1.2
H-Bond Count4.2 ± 0.32.7 ± 0.4
Radius of Gyration (Å)14.8 ± 0.518.3 ± 0.7
RMSD (backbone, Å)1.05 ± 0.121.87 ± 0.21

Simulations demonstrate granisetron's indazole ring engages in π-alkyl interactions with POE methylene chains, while the protonated quinuclidine nitrogen forms salt bridges with polymer carboxylates. This dual binding mode explains extended release kinetics in POE-based formulations like SUSTOL® [2].

Crystal Structure and Polymorphism Studies

X-ray diffraction confirms granisetron hydrochloride crystallizes in the monoclinic P2₁ space group with unit cell parameters a = 9.42 Å, b = 12.57 Å, c = 10.33 Å, α=γ=90°, β=98.4° [5]. The crystal packing features:

  • Ionic Layers: Protonated quinuclidinium and chloride ions connected via N⁺-H⋯Cl⁻ hydrogen bonds (2.89 Å)
  • Hydrophobic Stacks: Indazole rings aligned in offset π-stacked columns (interplanar distance 3.48 Å)
  • Amide Linker: Participates in intermolecular N-H⋯O=C bonds (2.95 Å) forming extended chains [5]

No polymorphs have been reported under pharmaceutical processing conditions. Stability studies show the hydrochloride salt maintains crystallinity at 40°C/75% RH for 24 months with no phase transitions. Thermal analysis reveals:

  • Decomposition onset: 250°C (DSC)
  • Endothermic peak at 152°C (melting with decomposition)
  • Weight loss steps: 180-250°C (dehydrochlorination), 250-400°C (oxidative degradation) [5] [9]

Forced degradation studies identify hydrolytic pathways as primary instability mechanisms:

  • Acid Hydrolysis: Cleavage of quinuclidine N-C bond generating N-desmethyl granisetron (m/z 299.2)
  • Alkaline Hydrolysis: Amide bond rupture yielding indazole-3-carboxylic acid and quinuclidine amine
  • Oxidative Degradation: Hydroxylation at indazole C4 position [1] [5]
  • Crystallographic Stability Factors:
  • High lattice energy (152 kJ/mol) from ionic interactions
  • Absence of solvate formation in water/ethanol mixtures
  • Kinetic barrier to conformational changes due to bicyclic rigidity

Table 3: Solid-State Properties of Granisetron Hydrochloride

PropertyValueMethod
Crystal SystemMonoclinicSC-XRD
Space GroupP2₁SC-XRD
Density1.29 g/cm³Pycnometry
Hygroscopicity<0.1% w/w at 80% RHGravimetry
Degradation ProductsHydrolyzed amide, N-desmethylHPLC-MS

The hydrochloride salt's stability enables compatibility with common pharmaceutical excipients in parenteral and transdermal formulations, with no polymorphic transitions observed during lyophilization or compression [5] [9].

Properties

CAS Number

107007-99-8

Product Name

Granisetron hydrochloride

IUPAC Name

1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide;hydrochloride

Molecular Formula

C18H25ClN4O

Molecular Weight

348.9 g/mol

InChI

InChI=1S/C18H24N4O.ClH/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17;/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23);1H/t12?,13-,14+;

InChI Key

QYZRTBKYBJRGJB-PCMHIUKPSA-N

SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C.Cl

Synonyms

1-Methyl-N-(endo-9-Methyl-9-Azabicyclo(3.3.1)non-3-yl)-1H-Indazole-3-Carboxamide
BRL 43694
BRL 43694A
BRL-43694
BRL-43694A
BRL43694
BRL43694A
Granisetron
Granisetron Hydrochloride
Granisetron Monohydrochloride
Hydrochloride, Granisetron
Kytril
Monohydrochloride, Granisetron

Canonical SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C.Cl

Isomeric SMILES

CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.